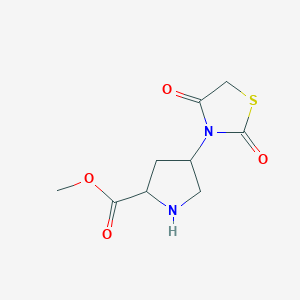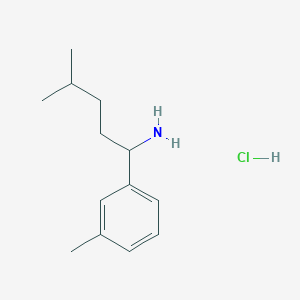
3-Chloro-5-iodo-4-methylpyridine
Vue d'ensemble
Description
3-Chloro-5-iodo-4-methylpyridine is a chemical compound with the CAS Number: 1261488-18-9 . It has a molecular weight of 253.47 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C6H5ClIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 . The InChI key is MUMQQVGYRVAMIV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.47 . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .Applications De Recherche Scientifique
Synthesis and Characterization
3-Chloro-5-iodo-4-methylpyridine serves as a critical intermediate in the synthesis of various organic compounds, due to its halogenated pyridine structure which is amenable to further chemical modifications. For instance, it can undergo Suzuki coupling reactions, where it can be used to produce complex pyridine derivatives by coupling with different boronic acids or boronate esters in the presence of palladium catalysts. This process is instrumental in the synthesis of compounds that might have applications in medicinal chemistry, agrochemicals, and materials science (Wu et al., 2022).
Structural and Vibrational Studies
The structural and vibrational properties of halogenated pyridines, including compounds structurally similar to this compound, have been extensively studied to understand their conformation, electronic structure, and potential reactivity. These studies involve advanced spectroscopic techniques like FTIR, FT-Raman, and X-ray crystallography, providing detailed insights into the molecular geometry, electronic transitions, and intermolecular interactions. Such investigations are crucial for designing new compounds with desired physical and chemical properties (Arjunan et al., 2012; Ban-Oganowska et al., 2001).
Chemical Transformations and Reactivity
The halogen atoms in this compound make it a versatile reactant for various chemical transformations. These include halogen exchange reactions, nucleophilic substitutions, and cross-coupling reactions, which can lead to a wide range of functionalized pyridine derivatives. The reactivity of such halogenated pyridines is a subject of continuous research, aiming to develop new synthetic methodologies and understand the underlying reaction mechanisms (Schlosser & Bobbio, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-5-iodo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMQQVGYRVAMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















